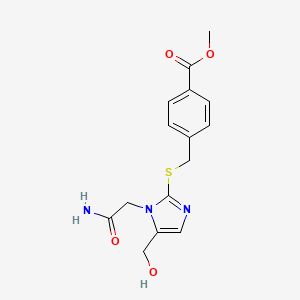

methyl 4-(((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Description

Methyl 4-(((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a synthetic organic compound that incorporates several distinct functional groups, which contribute to its reactivity and potential applications. This compound falls under the category of ester benzoates and features a unique molecular structure that includes an imidazole ring, a benzoate ester, and multiple functional groups such as amino, hydroxymethyl, and thioether linkages.

Properties

IUPAC Name |

methyl 4-[[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-22-14(21)11-4-2-10(3-5-11)9-23-15-17-6-12(8-19)18(15)7-13(16)20/h2-6,19H,7-9H2,1H3,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLMNWMBFGNZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazole Synthesis: : The imidazole component is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Thiomethylation: : The imidazole ring is then functionalized with a thiomethyl group through a thiolation reaction, typically involving the reaction of a halomethylbenzoate with thiourea.

Esterification: : The benzoate ester is formed via a Fischer esterification process, where benzoic acid reacts with methanol in the presence of an acid catalyst.

Aminoethylation: : Introduction of the 2-amino-2-oxoethyl group is achieved via a reductive amination process.

Industrial Production Methods

In an industrial context, the synthesis of this compound would be carried out in large-scale reactors using optimized conditions for each step. This would involve:

Continuous flow reactors for efficient imidazole synthesis.

Automated thiomethylation setups to ensure high yields and purity.

Large-scale esterification units capable of handling significant volumes.

Controlled aminoethylation processes with precise monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxymethyl group can undergo oxidation to form carboxyl or aldehyde functional groups.

Reduction: : The compound's ester group is susceptible to reduction reactions, potentially forming alcohols.

Substitution: : The amino group can participate in nucleophilic substitution reactions, especially in the presence of electrophiles.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Oxidation Products: : Carboxylic acids, aldehydes.

Reduction Products: : Alcohols.

Substitution Products: : N-alkyl derivatives, N-acyl derivatives, N-sulfonyl derivatives.

Scientific Research Applications

In Chemistry

As a versatile intermediate in organic synthesis due to its multiple functional groups.

As a ligand in coordination chemistry, interacting with metal ions to form complexes.

In Biology

Potential use in the design of enzyme inhibitors due to its structural resemblance to bioactive molecules.

Investigation into its role as a binding moiety for biological targets.

In Medicine

Exploration as a pharmacophore for drug discovery, particularly in designing molecules with specific biological activities.

In Industry

Utilized in the synthesis of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The compound exerts its effects through several molecular interactions:

Molecular Targets: : Enzyme active sites, metal ions, biological receptors.

Pathways Involved: : Enzyme inhibition, metal coordination, receptor binding.

For example, the imidazole ring can coordinate with metal ions, influencing catalytic processes. The thioether group can participate in sulfur-based chemistry, while the amino and hydroxymethyl groups provide sites for hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Unique Features

The combination of imidazole, benzoate ester, and multiple functional groups sets it apart from simpler esters or imidazole derivatives.

Provides a multifaceted approach to reactivity, making it a versatile tool in chemical synthesis.

Similar Compounds

Methyl 4-(1H-imidazol-2-yl)benzoate: : Lacks the amino and hydroxymethyl groups.

4-(((1-(2-Amino-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoic acid: : Contains a carboxylic acid instead of an ester group.

2-((2-Amino-4,5-dimethylthiazol-2-yl)methylthio)benzoate: : Features a thiazole ring instead of an imidazole ring.

Methyl 4-(((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a remarkable compound with diverse applications across various scientific fields. Its unique structure and reactivity offer numerous possibilities for further research and development.

Biological Activity

Methyl 4-(((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its imidazole ring, which is known for interacting with various biological targets, including enzymes and receptors. The presence of the thioether group enhances its reactivity and potential interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits strong inhibitory effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. Studies indicate that compounds with similar structures often exhibit significant antioxidant activities due to their ability to donate hydrogen atoms or electrons to free radicals .

Study on Antimicrobial Efficacy

In a comparative study involving various derivatives of imidazole compounds, this compound demonstrated superior antimicrobial activity against a range of pathogens compared to other tested compounds. The study utilized a series of tests to determine the MIC values across different bacterial and fungal strains .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar imidazole derivatives has indicated that modifications on the imidazole ring significantly affect biological activity. For instance, substituents at specific positions can enhance or diminish antimicrobial efficacy, suggesting that careful structural modifications could optimize the biological activity of this compound .

Q & A

Q. What are the optimal synthetic routes for methyl 4-(((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling thiol-containing imidazole derivatives with methyl 4-(bromomethyl)benzoate intermediates. Key steps include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for thioether bond formation .

- Catalysis: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) can stabilize reactive intermediates and improve yields .

- Characterization: Post-synthesis validation via FTIR (to confirm thioether C–S stretch at ~600–700 cm⁻¹) and ¹H/¹³C NMR (to verify methyl ester protons at δ ~3.8–4.0 ppm and imidazole ring protons at δ ~6.5–8.0 ppm) .

Q. How can researchers confirm the structural integrity of this compound, especially its imidazole and ester functionalities?

Methodological Answer:

- Multinuclear NMR: ¹H NMR detects imidazole NH protons (δ ~10–12 ppm, broad) and hydroxymethyl (–CH₂OH) protons (δ ~4.5–5.0 ppm). ¹³C NMR identifies the ester carbonyl at δ ~165–170 ppm and the thioether carbon at δ ~35–40 ppm .

- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values to assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

- Solubility Testing: Screen in DMSO (for biological assays), ethanol, and aqueous buffers (pH 4–9). Hydroxymethyl and ester groups may enhance aqueous solubility at neutral pH .

- Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Thioether bonds are prone to oxidation; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential biological activity, given its structural similarity to known bioactive imidazole derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or proteases). The imidazole-thioether motif may interact with catalytic cysteine residues .

- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., 5-FU) and validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .

Q. What analytical strategies resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, inert atmosphere). Discrepancies in yields (>10% variation) may arise from incomplete purification; optimize via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Purity Validation: Compare HPLC retention times with authentic standards. Use diode-array detection to identify co-eluting impurities .

Q. How can computational modeling predict the environmental fate of this compound, including degradation pathways?

Methodological Answer:

- QSAR Models: Predict biodegradability using EPI Suite. The ester group may hydrolyze to benzoic acid derivatives under alkaline conditions, while the thioether could oxidize to sulfoxide/sulfone metabolites .

- Laboratory Validation: Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 7.4 buffer, 37°C) studies, analyzing degradation products via LC-MS .

Q. What experimental designs are recommended for studying isomeric impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.